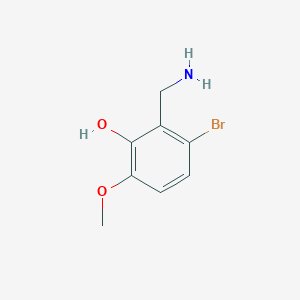
2-Bromo-5-methoxy-6-hydroxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-6-hydroxybenzylamine is an organic compound with the chemical formula C8H10BrNO2 It is a derivative of benzylamine, featuring bromine, methoxy, and hydroxy functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-6-hydroxybenzylamine typically involves the bromination of 5-methoxy-6-hydroxybenzylamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-6-hydroxybenzylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-bromo-5-methoxy-6-hydroxybenzaldehyde.
Reduction: Formation of 5-methoxy-6-hydroxybenzylamine.
Substitution: Formation of 2-azido-5-methoxy-6-hydroxybenzylamine.
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-6-hydroxybenzylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methoxy-6-hydroxybenzylamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition or activation of enzymes and receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A related compound with a carboxylic acid group instead of an amine group.
5-Methoxy-6-hydroxybenzylamine: A similar compound lacking the bromine atom.
2-Bromo-5-methoxybenzylamine: A compound with similar structure but lacking the hydroxy group.
Uniqueness
2-Bromo-5-methoxy-6-hydroxybenzylamine is unique due to the presence of both bromine and hydroxy functional groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
887596-91-0 |
|---|---|
Fórmula molecular |
C8H10BrNO2 |
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-bromo-6-methoxyphenol |
InChI |
InChI=1S/C8H10BrNO2/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |
Clave InChI |
PVMRMKAUSRVMCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
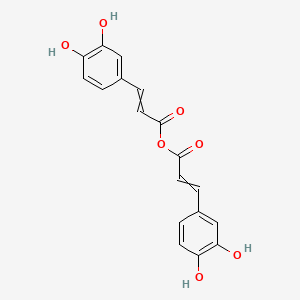
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
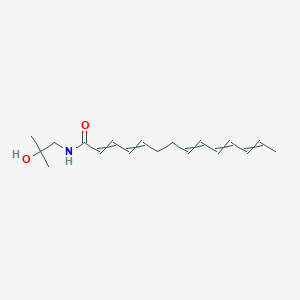
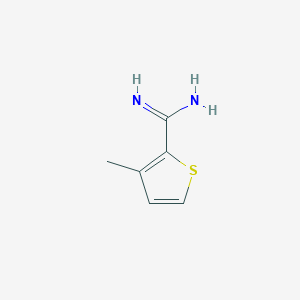

![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
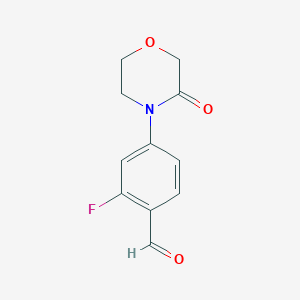

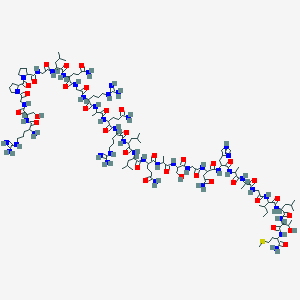
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
